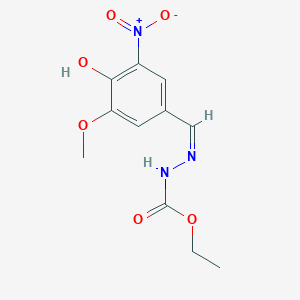
ethyl (2Z)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a hydrazinecarboxylate group and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the condensation reaction between ethyl hydrazinecarboxylate and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
ETHYL 2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ETHYL 2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl moiety can participate in redox reactions, while the hydrazinecarboxylate group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- ETHYL 2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE
- ETHYL 2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE
Comparison: Compared to other similar compounds, ETHYL 2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and hydrazinecarboxylate groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H13N3O6 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
ethyl N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H13N3O6/c1-3-20-11(16)13-12-6-7-4-8(14(17)18)10(15)9(5-7)19-2/h4-6,15H,3H2,1-2H3,(H,13,16)/b12-6- |
InChI Key |
GKJLLZVHSDUWFP-SDQBBNPISA-N |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)NN=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















